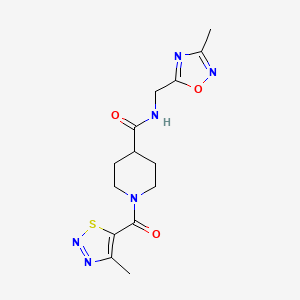

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Description

This compound features a piperidine backbone linked to two distinct heterocyclic moieties: a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl substituent. Such hybrid structures are often explored for antimicrobial, antitumor, and enzyme-inhibitory activities due to their ability to interact with diverse biological targets .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiadiazole-5-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3S/c1-8-12(24-19-17-8)14(22)20-5-3-10(4-6-20)13(21)15-7-11-16-9(2)18-23-11/h10H,3-7H2,1-2H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZIRRMFBSYZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Formation of the Oxadiazole Ring: This step often involves the cyclization of amidoximes with carboxylic acids or their derivatives.

Coupling Reactions: The thiadiazole and oxadiazole intermediates are then coupled with a piperidine derivative through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole and oxadiazole rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the functional groups on the heterocyclic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Attributes of Comparable Heterocyclic Carboxamides

Key Differences in Bioactivity and Stability

- Thiadiazole vs. Thiazole Analogues : The target compound’s 1,2,3-thiadiazole moiety may confer greater metabolic stability compared to thiazole derivatives (e.g., ’s pyridinyl-thiazole carboxamides), as sulfur-nitrogen bonds in thiadiazoles resist enzymatic cleavage . However, thiazole derivatives exhibit stronger π-π stacking with kinase ATP-binding sites, explaining their lower IC₅₀ values in anticancer assays .

- Oxadiazole vs. However, pyridinyl analogues demonstrate superior solubility in aqueous media (e.g., ~25 mg/mL vs. <5 mg/mL for oxadiazole derivatives) .

Biological Activity

The compound 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and antifungal properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O2S2 |

| Molecular Weight | 427.54 g/mol |

| CAS Number | 1797791-00-4 |

| SMILES Notation | O=C(c1csc(n1)c1ccccc1)NCC1CCN(CC1)C(=O)c1snnc1C |

Synthesis

The synthesis of this compound involves multi-step reactions that utilize microwave-assisted techniques to enhance yield and reduce reaction times. The key intermediates include various thiadiazole and oxadiazole derivatives synthesized from readily available starting materials. The synthetic route typically involves the formation of the piperidine ring followed by the introduction of the thiadiazole and oxadiazole moieties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds featuring thiadiazole and oxadiazole scaffolds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole | 15.62 | Staphylococcus aureus |

| 3-Methyl-1,2,4-oxadiazole | 7.81 | Escherichia coli |

| 1-(4-methylthiadiazole) | 3.91 | Bacillus subtilis |

| Target Compound | 1.95 - 15.62 | Various Gram-positive bacteria |

The target compound has shown promising results against various Gram-positive bacteria, exhibiting lower MIC values compared to traditional antibiotics .

Antifungal Activity

Research has also highlighted antifungal activities against pathogens such as Corynespora cassiicola and Pseudomonas syringae. In vitro studies revealed that certain derivatives exhibited significant fungicidal activity, with some compounds achieving complete inhibition at concentrations as low as 10 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole and oxadiazole rings significantly influence biological activity. For instance:

- Substitution at the 5-position of the thiadiazole ring enhances antimicrobial potency.

- The presence of electron-withdrawing groups increases lipophilicity and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several thiadiazole derivatives, the target compound demonstrated superior efficacy against Staphylococcus aureus with an MIC of 3.91 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antifungal Activity

A study focusing on antifungal properties showed that derivatives containing both thiadiazole and oxadiazole rings had synergistic effects against Pseudomonas syringae, suggesting a multi-target mechanism of action that warrants further exploration .

Q & A

Basic: What synthetic methodologies are recommended for constructing the 1,2,3-thiadiazole and 1,2,4-oxadiazole moieties in this compound?

The synthesis of heterocyclic moieties like 1,2,3-thiadiazole and 1,2,4-oxadiazole typically involves cyclization or condensation reactions. For example:

- 1,2,3-Thiadiazole : Use Lawesson’s reagent or H2S gas to sulfurate precursor hydrazones or diazo compounds.

- 1,2,4-Oxadiazole : React amidoximes with acyl chlorides or activate carboxylic acids via CDI (1,1'-carbonyldiimidazole) for cyclization .

Basic: How should researchers characterize the stereochemistry and regioselectivity of the piperidine-4-carboxamide core?

- Stereochemistry : Use NOESY NMR to confirm spatial relationships between substituents on the piperidine ring.

- Regioselectivity : Monitor coupling constants (J-values) in <sup>1</sup>H NMR for axial/equatorial proton orientations .

- Advanced tip : Compare experimental IR carbonyl stretching frequencies (1650–1750 cm<sup>−1</sup>) with DFT-calculated values to validate amide bond geometry .

Intermediate: What strategies mitigate side reactions during the coupling of the thiadiazole and oxadiazole fragments?

- Activation : Pre-activate carboxylic acid groups (e.g., via DCC/HOBt) to avoid competing hydrolysis.

- Solvent selection : Use anhydrous DMF or THF to suppress nucleophilic side reactions.

- Temperature control : Maintain ≤50°C during coupling to prevent decomposition of acid-sensitive oxadiazole rings .

Advanced: How can researchers resolve contradictions in biological activity data caused by impurities in the final compound?

- Purity validation : Employ HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC.

- Bioactivity correlation : Compare dose-response curves of purified vs. crude batches to identify impurity-driven artifacts .

Advanced: What computational tools are suitable for predicting the compound’s binding affinity to kinase targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro with homology-modeled kinase domains.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

Intermediate: How should researchers optimize reaction yields for large-scale synthesis?

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of aryl halides (if applicable).

- Workflow : Use flow chemistry for exothermic steps (e.g., POCl3-mediated cyclization) to improve heat dissipation .

- Yield benchmark : Aim for ≥60% isolated yield after recrystallization (ethanol/water) .

Advanced: What spectral techniques differentiate between N-methyl and O-methyl groups in the oxadiazole moiety?

- <sup>13</sup>C NMR : N-methyl groups resonate at δ 30–35 ppm, while O-methyl appears at δ 50–55 ppm.

- HSQC : Correlate methyl protons with carbon signals to confirm attachment sites .

Basic: How to assess the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h and monitor degradation via LC-MS.

- Oxidative stability : Test with H2O2 (0.1%) or liver microsomes to identify vulnerable sites (e.g., thiadiazole S–N bonds) .

Advanced: How can researchers address low solubility in aqueous buffers for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Structural modification : Introduce polar groups (e.g., –OH, –SO3H) at the piperidine C4 position without disrupting pharmacophore interactions .

Intermediate: What are the best practices for synthesizing and isolating intermediates with labile thiadiazole rings?

- Low-temperature workup : Quench reactions at 0°C to prevent ring-opening.

- Chromatography : Use silica gel pretreated with triethylamine to neutralize acidic byproducts .

Advanced: How to design SAR studies for optimizing the compound’s selectivity against off-target enzymes?

- Scaffold variation : Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding.

- Enzyme panels : Screen against CYP450 isoforms (e.g., 3A4, 2D6) to assess metabolic interference .

Basic: What safety precautions are critical when handling phosphorus oxychloride (POCl3) in synthesis?

- Ventilation : Use fume hoods with ≥100 fpm face velocity.

- Quenching : Slowly add POCl3 to ice-cold NaOH to neutralize toxic HCl gas .

Advanced: How to interpret conflicting mass spectrometry data for the molecular ion peak?

- Fragmentation patterns : Compare with in silico MS/MS simulations (e.g., MetFrag).

- Isotopic analysis : Verify [M+H]<sup>+</sup> matches theoretical <sup>35</sup>Cl/<sup>37</sup>Cl or <sup>79</sup>Br/<sup>81</sup>Br ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.